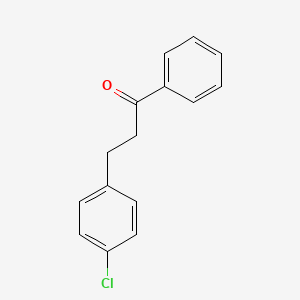

3-(4-CHLOROPHENYL)PROPIOPHENONE

Description

3-(4-Chlorophenyl)propiophenone is an aromatic ketone characterized by a propiophenone backbone substituted with a 4-chlorophenyl group at the β-position. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Structurally, it features a ketone group flanked by two aromatic rings, with the chlorine atom on the para position of one phenyl group influencing its electronic and steric properties. Synthesis typically involves Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetophenone derivatives under acidic or basic conditions . Its reactivity and stability make it a versatile precursor for further functionalization, including cyclization to β-lactams or derivatization into acrylate esters with antiproliferative activity .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAMWHONYCOKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288460 | |

| Record name | 3-(4-chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-39-9 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5739-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55904 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)PROPIOPHENONE typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 4-chlorobenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)-1-phenylpropan-1-oic acid.

Reduction: 3-(4-Chlorophenyl)-1-phenylpropan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-CHLOROPHENYL)PROPIOPHENONE has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)PROPIOPHENONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

a) 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Structure : Differs by a hydroxyl group at the 4-position of the terminal phenyl ring.

- Synthesis: Synthesized via Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-chlorobenzaldehyde .

b) (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP)

- Structure : Features a 2-hydroxyphenyl group instead of a simple phenyl ring.

- Computational Insights: Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal a planar enone system with intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the structure .

c) 3-(4-Chlorophenyl)-3'-methoxypropiophenone

- Structure : Contains a methoxy group at the 3'-position of the phenyl ring.

- Physical Properties : Molecular weight = 274.74 g/mol, density = 1.173 g/cm³, boiling point = 412.3°C .

- Role : Used as a building block in pharmaceutical intermediates due to its electron-donating methoxy group, which alters reactivity in electrophilic substitutions .

Halogen-Substituted Derivatives

a) E-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

- Structure : Incorporates a bulky 4-isopropylphenyl group.

- Synthesis: Microwave-assisted condensation of 4-isopropylbenzaldehyde with 4-chloroacetophenone .

b) (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone

- Structure : Replaces one phenyl ring with a pyridine moiety bearing chloro and trifluoromethyl groups.

- Properties : Higher molecular weight (320.09 g/mol) and density (1.467 g/cm³) due to fluorine substitution. Predicted pKa = -2.33, indicating strong electrophilicity .

- Applications : Likely explored in agrochemicals due to fluorine's lipophilicity and pyridine's bioactivity .

Bioactive Derivatives

a) 3-(4-Chlorophenyl)acrylate esters (e.g., 5a−i)

- Structure: Derived from 3-(4-chlorophenyl)propiophenone via esterification.

- Biological Activity : Demonstrated cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values varying based on ester substituents .

- Mechanism : Likely interacts with cellular targets through π-π stacking and hydrophobic interactions facilitated by the chlorophenyl group .

b) 3-(4-Chlorophenyl)bicyclic β-lactam (Compound 3a)

- Structure: A β-lactam ring fused to the propiophenone backbone.

- Synthesis : Generated via [2+2] cycloaddition between ketenes (from acid chlorides) and Schiff bases .

- Bioactivity : Reported as a cholesterol inhibitor in animal models, attributed to structural mimicry of sterol precursors .

Data Tables

Table 1: Comparative Structural and Physical Properties

Biological Activity

3-(4-Chlorophenyl)propiophenone, a derivative of propiophenone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated phenyl group attached to the propiophenone backbone. Its molecular formula is C15H13ClO, with a molecular weight of approximately 262.72 g/mol. The unique positioning of the chlorine atom significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, likely due to its ability to scavenge free radicals.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound. A study employing the DPPH radical scavenging method reported that derivatives of this compound exhibited antioxidant activities comparable to well-known antioxidants like ascorbic acid. The results are summarized in Table 1.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 78% | Similar efficacy |

| Ascorbic Acid | 80% | Reference |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated using MTT assays against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The findings are detailed in Table 2.

| Cell Line | IC50 (µM) | Relative Efficacy |

|---|---|---|

| U-87 | 25 | Higher sensitivity |

| MDA-MB-231 | 40 | Lower sensitivity |

The compound was found to be more effective against U-87 cells compared to MDA-MB-231 cells, suggesting a selective anticancer activity.

Case Studies and Research Findings

-

Antioxidant and Anticancer Activity :

A series of derivatives based on the structure of this compound were synthesized and tested for their biological activities. Compounds exhibited potent antioxidant properties with DPPH scavenging activities exceeding that of ascorbic acid by up to 1.4 times in some cases . Additionally, the cytotoxicity profile indicated that several derivatives were significantly more effective against glioblastoma cells than triple-negative breast cancer cells . -

Mechanistic Insights :

Investigations into the mechanism of action revealed that this compound may act through multiple pathways, including modulation of oxidative stress responses and direct interaction with cellular signaling pathways . This multifaceted approach enhances its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.